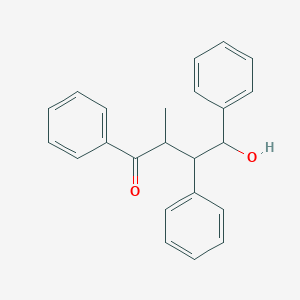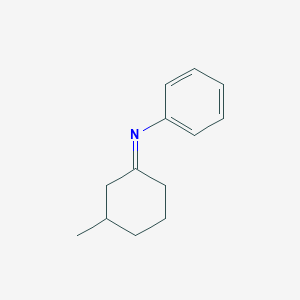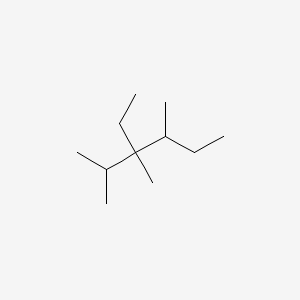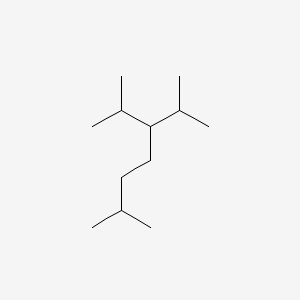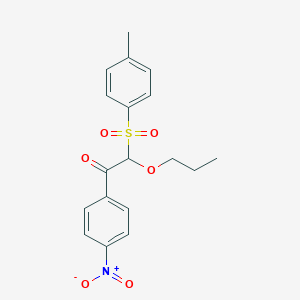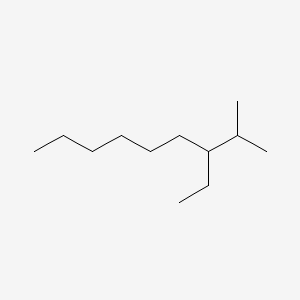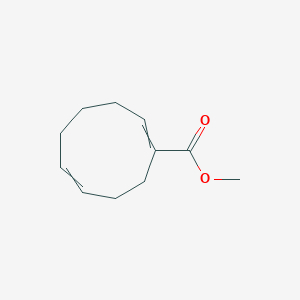
Methyl cyclonona-1,6-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclonona-1,6-diene-1-carboxylate is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of cyclononadiene, characterized by the presence of a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclonona-1,6-diene-1-carboxylate typically involves the esterification of cyclonona-1,6-diene-1-carboxylic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol. The reaction proceeds as follows:
Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2SO4Methyl cyclonona-1,6-diene-1-carboxylate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl cyclonona-1,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclonona-1,6-diene-1-carboxylic acid.
Reduction: Cyclonona-1,6-diene-1-methanol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Methyl cyclonona-1,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cyclonona-1,6-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The diene structure allows for potential interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Cyclonona-1,6-diene-1-carboxylic acid: The parent compound without the ester group.
Methyl cyclonona-1,6-diene-1-methanol: The reduced form of the ester.
Cyclonona-1,6-diene-1-carboxamide: The amide derivative of the carboxylic acid.
Uniqueness: Methyl cyclonona-1,6-diene-1-carboxylate is unique due to its ester functionality, which imparts different chemical reactivity and potential applications compared to its acid, alcohol, and amide counterparts. The presence of the diene structure also provides additional reactivity, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
62024-96-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl cyclonona-1,6-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h2,4,9H,3,5-8H2,1H3 |
InChI Key |
WXWAXETYPNUWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
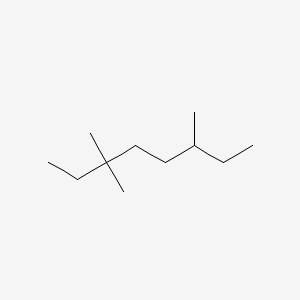
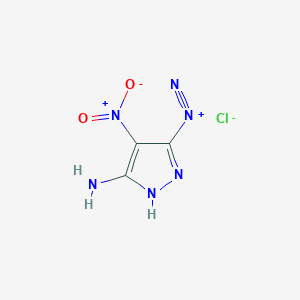
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
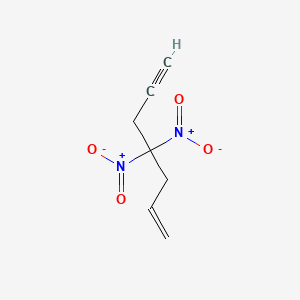
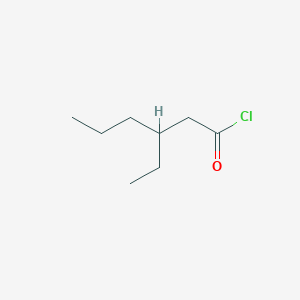
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
